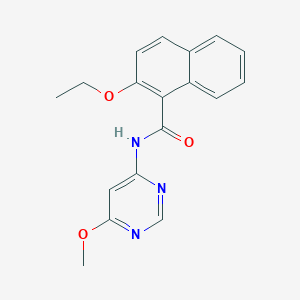
2-ethoxy-N-(6-methoxypyrimidin-4-yl)naphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-N-(6-methoxypyrimidin-4-yl)naphthalene-1-carboxamide, or 2-E-N-MPC, is a synthetic compound that is used in a variety of scientific research applications. It has been studied extensively in laboratory experiments, and its biochemical and physiological effects have been identified.
科学的研究の応用
2-E-N-MPC has been studied extensively in laboratory experiments. It has been used to study the effects of drugs on the central nervous system, as well as its potential use as an anti-inflammatory agent. It has also been studied for its potential to protect against oxidative stress and as a potential treatment for certain types of cancer. Additionally, it has been studied for its potential to be used as a novel therapeutic agent for the treatment of cardiovascular diseases.
作用機序
2-E-N-MPC has been shown to act as an agonist of the G protein-coupled receptor GPR40. This receptor is involved in the regulation of glucose homeostasis and is expressed in the central nervous system, pancreas, and other tissues. Activation of GPR40 by 2-E-N-MPC has been shown to lead to the activation of the intracellular signaling pathway known as the PI3K/Akt pathway. This pathway is involved in the regulation of glucose homeostasis and is involved in the regulation of a number of cellular processes, including cell growth and survival.
Biochemical and Physiological Effects
2-E-N-MPC has been shown to have a number of biochemical and physiological effects. In laboratory experiments, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. Additionally, it has been shown to have neuroprotective effects and to modulate the activity of the PI3K/Akt pathway.
実験室実験の利点と制限
2-E-N-MPC has a number of advantages and limitations for laboratory experiments. One advantage is that it is a synthetic compound, which makes it easier to obtain and use in experiments. Additionally, it has been shown to have a number of beneficial effects, which makes it a useful tool for studying the effects of drugs on the central nervous system and other physiological processes. However, there are some limitations to using 2-E-N-MPC in laboratory experiments. For example, it is not known how it is metabolized in the body, which can limit its usefulness in studies of drug metabolism. Additionally, it has not been approved for clinical use, which can limit its usefulness in clinical studies.
将来の方向性
Given the potential of 2-E-N-MPC to be used as a novel therapeutic agent for the treatment of cardiovascular diseases and other conditions, there are a number of future directions for research. These include further research into its mechanism of action, its potential for use in clinical studies, and its potential for use as an anti-inflammatory, antioxidant, and anti-cancer agent. Additionally, further research is needed to determine its pharmacokinetics and pharmacodynamics, as well as its potential for use in combination with other drugs. Finally, further research is needed to determine its potential for use in the treatment of other diseases and conditions.
合成法
2-E-N-MPC can be synthesized using a three-step process. The first step involves reacting ethyl 2-bromo-3-methyl-4-oxo-3,4-dihydropyrimidine-6-carboxylate with methoxypyrimidine-4-carboxylic acid in the presence of a base to form the corresponding ester. The second step involves reacting the ester with a mixture of sodium hydride and dimethylformamide to form the desired product. The third step involves reacting the product with ethoxyacetyl chloride in the presence of a base to form the corresponding amide.
特性
IUPAC Name |
2-ethoxy-N-(6-methoxypyrimidin-4-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-24-14-9-8-12-6-4-5-7-13(12)17(14)18(22)21-15-10-16(23-2)20-11-19-15/h4-11H,3H2,1-2H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFSYFKZTQHDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(6-methoxypyrimidin-4-yl)-1-naphthamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B6504979.png)
![3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea](/img/structure/B6504984.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B6504987.png)

![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B6504998.png)
![3-chloro-4-fluoro-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B6505006.png)
![N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide](/img/structure/B6505013.png)
![3-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B6505026.png)
![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-phenylacetamide](/img/structure/B6505036.png)
![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyrazine-2-carboxamide](/img/structure/B6505040.png)
![N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide](/img/structure/B6505043.png)
![3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea](/img/structure/B6505047.png)
![3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(thiophen-2-yl)urea](/img/structure/B6505048.png)
![2-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B6505049.png)